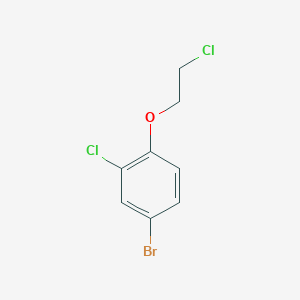

4-Bromo-2-chloro-1-(2-chloroethoxy)benzene

Descripción general

Descripción

“4-Bromo-2-chloro-1-(2-chloroethoxy)benzene” is a chemical compound with the molecular formula C8H7BrCl2O . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with bromine, chlorine, and 2-chloroethoxy substituents . The exact positions of these substituents on the benzene ring would determine the specific properties of the compound.Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reactants present. As a benzene derivative, it could potentially undergo electrophilic aromatic substitution reactions . The presence of halogen substituents could also make it susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, its solubility, melting point, and boiling point would be determined by the nature of its chemical bonds and the interactions between its atoms .Aplicaciones Científicas De Investigación

Chemical Reactivity and Synthesis

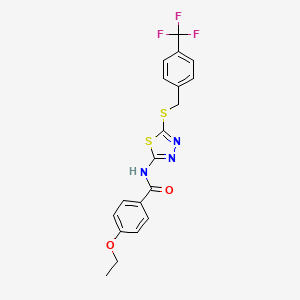

4-Bromo-2-chloro-1-(2-chloroethoxy)benzene and its derivatives are utilized in various chemical synthesis and reactivity studies. For instance, Suzuki and Mori (1994) demonstrated the use of chloro- and bromo-benzenes in ozone-mediated nitration with nitrogen dioxide, yielding nitro derivatives with high ortho-directing trends of chlorine and bromine substituents. This process offers an alternative to conventional nitration methods (Suzuki & Mori, 1994).

Crystal Structure Analysis

Research by Jotani et al. (2019) on the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue provides insights into molecular symmetry and structural differences influenced by chloro and bromo substituents. These studies are critical in understanding the physical and chemical properties of these compounds (Jotani et al., 2019).

Pharmaceutical Research

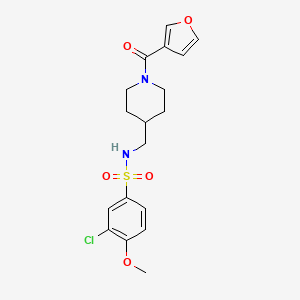

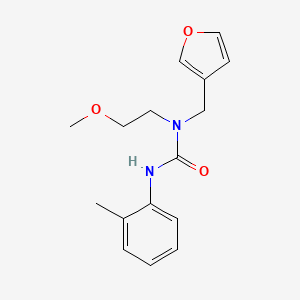

In the realm of pharmaceutical research, Cheng De-ju (2014, 2015) explored the synthesis of N-allyl-4-piperidyl benzamide derivatives using 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene. These studies contribute to the development of novel non-peptide CCR5 antagonists, highlighting the potential of these compounds in therapeutic applications (Cheng De-ju, 2014), (Cheng De-ju, 2015).

Material Science Applications

In material science, the effect of polar substituents like bromo and chloro on the dielectric and optical transmittance properties of mesogenic compounds was studied by Chand and Manohar (2010). This research contributes to our understanding of the macroscopic properties of compounds with varying functional groups, which is essential in the development of advanced materials (Chand & Manohar, 2010).

Mecanismo De Acción

Target of Action

Similar compounds have been used as reagents in the synthesis of various pharmaceuticals .

Mode of Action

The mode of action of 4-Bromo-2-chloro-1-(2-chloroethoxy)benzene involves electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

The compound’s ability to participate in electrophilic aromatic substitution could potentially lead to the formation of various products depending on the reaction conditions .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, the rate of electrophilic aromatic substitution reactions can be influenced by the temperature and the nature of the solvent .

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-2-chloro-1-(2-chloroethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O/c9-6-1-2-8(7(11)5-6)12-4-3-10/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFKIQCAWFOXNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B3014561.png)

![2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3014563.png)

![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B3014565.png)

![6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3014567.png)

![5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![N-[1-(1-Methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B3014572.png)

![2-[[1-[2-(3-Methylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3014574.png)

![N-(3-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B3014575.png)

![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methoxybenzoic acid](/img/structure/B3014576.png)

![1-(4-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014578.png)

![(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B3014581.png)